molecular formula C10H10N2O2 B8047014 Methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No.: B8047014
M. Wt: 190.20 g/mol
InChI Key: WSOQNKONUQOQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS No. 147071-00-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and research articles.

  • Molecular Formula : C9_9H8_8N2_2O2_2
  • Molecular Weight : 176.17 g/mol
  • Chemical Structure : The compound features a pyrrolo[2,3-c]pyridine core, which is significant for its biological properties.

This compound is noted for its role as a selective p53-activating agent. The p53 protein is crucial in regulating the cell cycle and preventing tumor formation. Compounds that can activate p53 have potential as anticancer agents.

Key Findings:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit promising antitumor activity against colorectal cancer cells by enhancing the stability and transcriptional activity of p53 .
  • Synergistic Effects : The compound has been shown to synergize with conventional chemotherapeutics such as doxorubicin and cisplatin, enhancing their efficacy in patient-derived cancer models .

Biological Activity Data

The following table summarizes various studies on the biological activity of this compound and its derivatives:

Study ReferenceBiological ActivityCell Lines TestedIC50 Values (µM)Notes
p53 activationHCT116 (WT p53)0.5 - 3.0Selective towards p53-expressing cells
AntiproliferativeVarious tumor lines<10Broad activity across multiple cancer types
Synergistic effectsPatient-derived CRC cellsVariesEnhanced efficacy with standard chemotherapies

Case Studies

  • Colorectal Cancer :
    A study demonstrated that this compound derivatives significantly inhibited the growth of colorectal cancer cells with wild-type p53. The mechanism involved stabilization of the p53 protein and increased transcriptional activity leading to apoptosis in cancer cells .
  • Combination Therapy :
    In another investigation, this compound was used in combination with traditional chemotherapy agents. The results showed a marked reduction in tumor size in xenograft models, indicating its potential as an adjunct therapy in cancer treatment .

Properties

IUPAC Name

methyl 1-methylpyrrolo[2,3-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-4-3-7-5-8(10(13)14-2)11-6-9(7)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOQNKONUQOQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=NC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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